molecular formula C16H13NO B1620304 4-(Naphthalen-1-yloxy)aniline CAS No. 76590-19-7

4-(Naphthalen-1-yloxy)aniline

Cat. No.: B1620304
CAS No.: 76590-19-7
M. Wt: 235.28 g/mol
InChI Key: PYGYJLHOEOYGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-1-yloxy)aniline is a chemical compound with the molecular formula C16H13NO . It is used in various scientific research and has been mentioned in several peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring attached to an aniline group via an oxygen atom . The compound has a molecular weight of 219.29 .


Physical and Chemical Properties Analysis

This compound is a low melting solid . More specific physical and chemical properties such as boiling point, solubility, and spectral data are not provided in the searched resources.

Scientific Research Applications

Fluorescent Imaging and Sensing Applications

4-(Naphthalen-1-yloxy)aniline derivatives have been utilized in the development of fluorescent imaging and sensing applications. For example, a study by Adhikari et al. (2016) introduced a 4-(naphthalen-1-ylethynyl) aniline appended rhodamine-based fluorescent chemosensor for the detection of Sn2+ ions in living cells. This probe exhibits high sensitivity and faster response compared to existing systems, making it a powerful tool for real-time imaging and trace detection of tin ions in biological samples (Adhikari et al., 2016).

Protein and Membrane Interaction Studies

The interaction of naphthalene derivatives with proteins and membranes has been a subject of research for decades. L. Stryer's research in 1965 demonstrated the binding of 1-Anilino-8-naphthalene sulfonate (a compound related to this compound) to apomyoglobin and apohemoglobin, serving as a fluorescent probe of non-polar binding sites. This early work laid the foundation for using naphthalene derivatives as fluorescent probes in studying protein structures and dynamics (Stryer, 1965).

Material Science and Polymer Research

In material science, this compound derivatives have contributed to advancements in polymer research. Tianyun Li et al. (2017) synthesized naphthalene-containing diamines that were used to produce polyimides with improved solubility and optical transparency. These materials demonstrate high thermal stability, making them suitable for applications requiring materials that can withstand high temperatures while maintaining transparency (Tianyun Li et al., 2017).

Advanced Synthesis Techniques

Efficient synthesis techniques involving naphthalene derivatives have been developed to create compounds with unique properties. A study by Nan Wang et al. (2019) reports on the microwave-assisted copper(0)-catalyzed Ullmann reaction to synthesize 8-Anilinonaphthalene-1-sulfonic Acid (ANS) derivatives, showcasing improved yields and diverse spectral properties. These derivatives are significant for biological system studies due to their environmentally sensitive fluorescent nature (Wang et al., 2019).

Safety and Hazards

The safety data sheet for 4-(Naphthalen-1-yloxy)aniline indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-naphthalen-1-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGYJLHOEOYGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356101
Record name 4-(naphthalen-1-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76590-19-7
Record name 4-(naphthalen-1-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.5 liters of water, 40 ml of glacial acetic acid and 1.0 mol of 4-(α-naphthoxy)-nitrobenzene was heated to boiling while stirring. After the boiling temperature had been reached, 200 g of iron powder were added in small portions. When the addition was finished, it was refluxed for 6 hours, while stirring.
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.